molecular formula C16H14N2O B12114938 3-Benzyl-2-methylquinazolin-4(3h)-one

3-Benzyl-2-methylquinazolin-4(3h)-one

Katalognummer: B12114938
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: AEEMIAVGTXSJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-methylquinazolin-4(3H)-one is a synthetically accessible quinazolinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for developing novel therapeutic agents due to its broad pharmacological potential. Research indicates that derivatives based on the 3-benzylquinazolin-4(3H)-one core structure exhibit potent antihypertensive and vasodilative activity , acting as novel antihypertensive agents through scaffold hopping . Furthermore, the quinazolinone nucleus is a well-established pharmacophore in oncology research. Similar compounds demonstrate potent antiproliferative and anticancer activity by inhibiting key tyrosine kinase enzymes, such as EGFR and VEGFR-2, which are critical targets in tumor progression and angiogenesis . The structural features of this compound also make it a valuable intermediate for synthesizing more complex heterocyclic systems, such as triazoloquinazolinones, which have shown promising bioactivity . Modern synthetic approaches, including catalyst-free methods and multicomponent reactions, allow for the efficient and versatile construction of this scaffold, facilitating rapid exploration of structure-activity relationships (SAR) . This product is provided for research purposes as a building block in chemical synthesis and for biological screening in the development of new pharmacological tools. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

3-benzyl-2-methylquinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI-Schlüssel

AEEMIAVGTXSJQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Amino-2-benzylamino-3H-quinazolin-4-one

The foundational intermediate for 3-benzyl-2-methylquinazolin-4(3H)-one is synthesized from methyl anthranilate through a four-step sequence:

  • Methylation : Methyl anthranilate reacts with thioacetamide under thermal conditions to form 2-methylquinazolin-4(3H)-one.

  • Benzylation : Introduction of the benzyl group at position 3 is achieved via nucleophilic substitution using benzylamine in dichloromethane (DCM) with triethylamine as a base.

  • Amination : The resulting 2-methylquinazolin-4(3H)-one undergoes amination with hydrazine hydrate to yield 3-amino-2-benzylamino-3H-quinazolin-4-one.

Critical parameters include maintaining anhydrous conditions during benzylation (0°C to room temperature, 15 hours) and using molecular sieves for solvent drying. The intermediate is purified via column chromatography (hexanes:EtOAc, 4:1), achieving 78% yield.

Methyl Group Introduction via Cyclocondensation

One-Carbon Donor Reactions

3-Amino-2-benzylamino-3H-quinazolin-4-one reacts with one-carbon donors (e.g., acetic anhydride or formamide) to install the methyl group at position 2. The mechanism proceeds through:

  • Nucleophilic attack by the amine on the carbonyl carbon of the donor.

  • Cyclodehydration to form the triazoloquinazolinone core.

Optimized conditions involve refluxing in glacial acetic acid for 6–8 hours, yielding this compound in 82% purity. Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of intermediate to donor).

Direct Benzylation of 2-Methylquinazolin-4(3H)-one

Alkylation with Benzyl Halides

A streamlined approach bypasses intermediate amination by directly benzylating 2-methylquinazolin-4(3H)-one:

  • Substrate Preparation : 2-Methylquinazolin-4(3H)-one is synthesized via anthranilic acid and thioacetamide fusion.

  • Benzylation : Treatment with benzyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base at 60°C for 12 hours introduces the benzyl group at position 3.

Key Data :

ParameterValue
SolventTHF
Temperature60°C
Reaction Time12 hours
Yield75%
PurificationRecrystallization (EtOH)

Characterization via 1H^1H NMR confirms benzyl integration: δ 4.61 ppm (d, J = 5.7 Hz, CH2_2), 7.25–7.40 ppm (benzyl aromatic protons). IR spectra show C=O stretching at 1676 cm1^{-1}.

Multicomponent One-Pot Assembly

Arenediazonium Salt-Based Synthesis

A novel three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines constructs the quinazolinone scaffold in one pot:

  • Formation of N-Arylnitrilium Intermediate : Arenediazonium salts react with acetonitrile to generate electrophilic intermediates.

  • Cyclization : Bifunctional anilines (e.g., 2-aminobenzylamine) undergo sequential nucleophilic additions and cyclizations.

While this method primarily yields 3,4-dihydroquinazolines, modifying the nitrile to methyl cyanide and the aniline to benzylamine derivatives could adapt it for this compound. Challenges include optimizing regioselectivity and minimizing dimerization.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldTimeScalability
Cyclocondensation82%8hHigh
Direct Benzylation75%12hModerate
Multicomponent65%*6hLow

*Theoretical yield for adapted synthesis.

Cyclocondensation offers the highest yield but requires preformed intermediates. Direct benzylation balances simplicity and efficiency, while multicomponent reactions promise atom economy but need further optimization.

Characterization and Validation

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 8.26 (d, J = 7.8 Hz, 1H), 7.86–7.78 (m, 3H), 7.44 (t, J = 7.5 Hz, 1H), 4.61 (s, 2H, CH2_2), 2.26 (s, 3H, CH3_3).

  • IR (KBr) : 1676 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N).

  • Melting Point : 146–148°C .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Benzyl-2-methylquinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Quinazolinonderivate mit verschiedenen funktionellen Gruppen zu bilden.

    Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroquinazolinonderivaten führen.

    Substitution: Die Benzyl- und Methylgruppen können durch nucleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

    Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder organometallische Verbindungen (z. B. Grignard-Reagenzien) können eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit Hydroxyl- oder Carbonylgruppen führen, während die Reduktion Dihydroquinazolinonderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that quinazolin-4(3H)-one derivatives, including 3-benzyl-2-methylquinazolin-4(3H)-one, exhibit potent cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study evaluated several quinazolin-4(3H)-one derivatives against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives had IC50 values significantly lower than the positive control, lapatinib, suggesting enhanced anticancer potential. For instance, compounds 2i and 3i showed IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM against cyclin-dependent kinase 2 (CDK2), comparable to imatinib's effectiveness .
CompoundCell LineIC50 (µM)Comparison
2iCDK20.173 ± 0.012Similar to imatinib
3iHER20.079 ± 0.015Comparable to lapatinib

Neuroprotective Effects

In addition to anticancer properties, some derivatives of quinazolin-4(3H)-one have been explored for their neuroprotective effects.

  • Acetylcholinesterase Inhibition : A derivative was synthesized as a potential acetylcholinesterase inhibitor, demonstrating significant inhibition (up to 87%) compared to donepezil, a known treatment for Alzheimer's disease . This suggests potential applications in neurodegenerative disorders.

Antioxidant Activity

The antioxidant capabilities of these compounds have also been evaluated.

  • DPPH Scavenging Activity : Certain derivatives exhibited moderate to good DPPH scavenging effects, indicating their potential as antioxidant agents . This property is particularly beneficial in reducing oxidative stress-related damage in various diseases.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving o-amino benzamides and thiols . Structural modifications have been shown to influence biological activity significantly.

Synthesis MethodYield (%)Key Features
One-pot reactionUp to 98%Functional group tolerance; metal-free

Case Studies

Several studies have documented the efficacy of quinazolin-4(3H)-one derivatives:

  • A study on N-benzylpiperidin derivatives highlighted their potential as new leads for drug development targeting acetylcholinesterase .
  • Another investigation into the antibacterial properties revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against gram-positive bacteria .

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Features and Substituent Effects

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 6. Key analogues are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
3-Benzyl-2-methylquinazolin-4(3H)-one 2-CH₃, 3-benzyl C₁₆H₁₄N₂O 250.30 Vasorelaxant
2-Methyl-4(3H)-quinazolinone 2-CH₃ C₉H₈N₂O 160.17 Analgesic (moderate activity)
2-Phenyl-4(3H)-quinazolinone 2-C₆H₅ C₁₄H₁₀N₂O 222.24 Analgesic (high activity)
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃-C₆H₄) C₁₅H₁₁ClN₂O₂ 286.71 Antimicrobial
3-(4-Methoxyphenyl)-2-(phenyl)quinazolin-4(3H)-one 2-C₆H₅, 3-(4-OCH₃-C₆H₄) C₂₁H₁₆N₂O₂ 328.36 Antitumor

Key Observations:

  • Position 2 Substituents: Methyl groups (e.g., 2-methyl derivatives) generally confer lower analgesic activity compared to bulkier aryl groups like phenyl .
  • For example, 3-benzyl derivatives show vasorelaxant activity, while 3-(4-methoxyphenyl) analogues exhibit antitumor effects .
  • Halogenation (Position 8): Chlorine substitution (e.g., 8-chloro derivatives) introduces electron-withdrawing effects, enhancing antimicrobial activity .

Pharmacological Activity Comparison

Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)
Compound % Inhibition of Writhing (10 mg/kg) Relative Potency vs. Aspirin
2-Methyl-4(3H)-quinazolinone 48% 1.2×
2-Phenyl-4(3H)-quinazolinone 72% 3.5×
Aspirin 52% 1× (Reference)

The 2-phenyl derivative outperforms both the 2-methyl analogue and aspirin, highlighting the importance of aromatic bulk at position 2 for analgesia.

Antitumor Activity
  • 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one inhibits tumor cell proliferation via topoisomerase II inhibition (IC₅₀ = 8.2 μM) .

Physicochemical Properties

Property This compound 2-Phenyl-4(3H)-quinazolinone 8-Chloro-3-(4-methoxyphenyl)quinazolinone
LogP (Predicted) 3.2 2.8 3.5
Solubility (mg/mL) 0.15 (DMSO) 0.22 (DMSO) 0.09 (DMSO)
Melting Point (°C) Not reported (yellow oil) 175–177 175

The 3-benzyl-2-methyl derivative exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration, which may explain its vasorelaxant activity .

Biologische Aktivität

3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused bicyclic structure with a quinazoline core, characterized by the presence of a benzyl group and a methyl group. These substituents enhance its pharmacological properties and stability. The general formula for quinazolin-4(3H)-ones is C12H10N2OC_{12}H_{10}N_{2}O, and the presence of nitrogen atoms in the quinazoline ring allows for various nucleophilic and electrophilic reactions, contributing to its biological activity.

This compound exhibits significant inhibitory activity against various tyrosine kinases , which play crucial roles in regulating cellular processes such as proliferation and survival. Molecular docking studies indicate that this compound binds effectively to ATP-binding sites of tyrosine kinases, suggesting a mechanism involving competitive inhibition . The interactions primarily occur through hydrogen bonding and hydrophobic interactions, which are critical for its anticancer properties.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in:

  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)
  • SW620 (colon cancer)

The compound's IC50 values against these cell lines have been reported to be significantly lower than those of standard chemotherapeutic agents like lapatinib, indicating its potential as an effective anticancer agent .

Cell LineIC50 Value (µM)Comparison with Control
MCF-73.79 ± 0.96Lower than lapatinib
A27800.14 ± 0.03Comparable to control
SW620SignificantInduces apoptosis

Inhibition of Tyrosine Kinases

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:

  • CDK2 : IC50 values around 0.1730.173 µM
  • HER2 : IC50 values around 0.0790.079 µM
  • EGFR : Demonstrated significant inhibition

These findings highlight the compound's potential as a targeted therapy for cancers that overexpress these kinases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group on position 2Antitumor activityLacks benzyl substituent
6-Iodoquinazolin-4(3H)-oneIodine substitution at position 6Anticancer propertiesHalogen substitution enhances reactivity
4-AnilinoquinazolinesAniline group at position 4Potent kinase inhibitorsFocus on specific kinase selectivity

The presence of both benzyl and methyl groups in this compound enhances its binding affinity and selectivity towards specific biological targets compared to other derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Benzyl-2-methylquinazolin-4(3H)-one and its derivatives?

The synthesis typically involves condensation of 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes or ketones under acidic conditions. A general procedure includes refluxing equimolar amounts of the starting materials in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes, followed by ice-water precipitation and vacuum filtration . Derivatives can be synthesized via nucleophilic substitution or cyclization reactions, such as reacting hydrazide intermediates with anhydrides or halogenated reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.0–3.9 ppm), and carbonyl carbons (δ 161–163 ppm) .
  • IR : Stretching vibrations for C=O (1671–1778 cm⁻¹), C=N (1598 cm⁻¹), and C–N (1104 cm⁻¹) are diagnostic .
  • LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 283.25) confirm molecular weight .

Q. What safety precautions are recommended when handling quinazolin-4(3H)-one derivatives in laboratory settings?

While specific safety data for this compound is limited, structurally similar compounds (e.g., 3-amino-2-phenoxymethyl derivatives) suggest risks of inhalation, skin contact, and ingestion. Use PPE, fume hoods, and adhere to H303/H313/H333 hazard protocols .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization reactions .
  • Catalysts : Acetic acid enhances Schiff base formation in condensation steps .
  • Temperature control : Reflux (~80°C) ensures complete reaction without decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures increases purity .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting points) of quinazolin-4(3H)-one derivatives across different studies?

Discrepancies in melting points (e.g., 303–305°C observed vs. 307–309°C literature values ) may arise from:

  • Polymorphism : Recrystallization solvents can influence crystal packing.
  • Purity : Use HPLC or TLC to verify compound homogeneity.
  • Method calibration : Cross-validate thermal analysis (DSC) with standardized reference materials.

Q. How can computational methods be integrated with experimental data to predict the bioactivity of novel quinazolin-4(3H)-one derivatives?

  • Molecular docking : Screen derivatives against target proteins (e.g., acetylcholinesterase for Alzheimer’s applications ).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antioxidant or antimicrobial activity .

Q. What methodological approaches are used to assess the antioxidant potential of quinazolin-4(3H)-one derivatives, and how are statistical analyses applied?

  • DPPH/ABTS assays : Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS).
  • Statistical validation : Compare IC₅₀ values using ANOVA (e.g., P < 0.05 significance threshold ).
  • Dose-response curves : Ensure linearity across 10–100 μM test ranges.

Q. How does modifying substituents on the quinazolin-4(3H)-one core affect its pharmacological profile, and what in vitro assays are critical for evaluating these changes?

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenated aryl groups improve antimicrobial potency .
  • Assays :
  • MIC/MBC tests : For antibacterial/antifungal activity (e.g., against S. aureus or C. albicans) .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess therapeutic indices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.